(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(4-Hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine-based heterocyclic compound characterized by a thiazolidin-4-one core substituted with a 4-hydroxyphenyl group at position 3 and a pyridin-4-ylmethylene moiety at position 3. The Z-configuration of the exocyclic double bond is critical for its biological activity, as confirmed by crystallographic studies in related compounds . This compound is synthesized via a Knoevenagel condensation between 2-thioxothiazolidin-4-one (rhodanine) and pyridine-4-carbaldehyde under solvent-free microwave irradiation or conventional heating . Its molecular formula is C₁₅H₁₀N₂O₂S₂, with a molecular weight of 314.4 g/mol and moderate water solubility (0.9 µg/mL at pH 7.4) .
Key structural features include:
- Pyridin-4-ylmethylene substituent: Introduces aromaticity and nitrogen-based polarity, improving interaction with biological targets like enzymes or receptors.
- Thioxo group (C=S): Contributes to electron delocalization and metal-binding capacity, often linked to antimicrobial or enzyme-inhibitory activity .
Properties
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-12-3-1-11(2-4-12)17-14(19)13(21-15(17)20)9-10-5-7-16-8-6-10/h1-9,18H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSAWDNNQKTKOI-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the thiazolidinone intermediate.
Addition of Pyridinylmethylene Moiety: The final step involves the condensation of the thiazolidinone derivative with a pyridine aldehyde under acidic or basic conditions to form the (Z)-configured product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Knoevenagel Condensation for Structural Formation
The Z-configuration of the exocyclic double bond in this compound is confirmed via synthesis involving Knoevenagel condensation. This reaction typically uses 4-hydroxybenzaldehyde and rhodanine derivatives under acidic conditions (glacial acetic acid) with sodium acetate as a base .
Key data:
Table 1: Synthesis Conditions and Outcomes
| Reactants | Catalyst | Temperature | Yield (%) | Configuration |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde + Rhodanine | NaOAc/CH₃COOH | Reflux | 85–92 | Z |
Substitution Reactions
The pyridinylmethylene and hydroxyphenyl groups participate in nucleophilic/electrophilic substitutions:
Pyridinylmethylene Substitution
The pyridinylmethylene moiety undergoes nucleophilic aromatic substitution with amines or halides. For example, reaction with indole derivatives generates analogs with enhanced bioactivity .
Key data:
-
Regioselectivity: Substitution occurs preferentially at the pyridine nitrogen para-position due to electronic effects.
-
1H NMR Shift: Post-substitution methyne protons appear at δ 8.17 ppm (Z-configuration retained) .
Hydroxyphenyl Substitution
The hydroxyphenyl group reacts with alkyl halides or acyl chlorides under basic conditions, enabling functionalization for drug design .
Table 2: Substitution Reactions and Products
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Nucleophilic Aromatic | Indole-3-carboxaldehyde | Et₃N, MeOH, reflux | 5-(1H-Indol-3-ylmethylene) analog |
| Electrophilic Aromatic | Acetyl chloride | Pyridine, RT | 4-Acetoxyphenyl derivative |
Oxidation Reactions
The hydroxyphenyl group oxidizes to quinone derivatives under strong oxidizing conditions, altering electronic properties and bioactivity .
Key reagents:
-
KMnO₄/H₂SO₄ (acidic oxidation)
-
H₂O₂/Fe²⁺ (Fenton-like conditions)
Table 3: Oxidation Outcomes
| Starting Material | Oxidizing Agent | Product | IC₅₀ (Antioxidant Activity) |
|---|---|---|---|
| (Z)-Isomer | H₂O₂/Fe²⁺ | Quinone derivative | 0.565 ± 0.051 mM |
Reduction Reactions
The thiazolidinone core undergoes reduction at the C=S bond, producing thiazolidine derivatives. Sodium borohydride (NaBH₄) selectively reduces the exocyclic double bond without affecting the thioxo group .
Key data:
-
Selectivity: NaBH₄ reduces the double bond while preserving the thiazolidinone ring .
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Application: Reduced analogs show improved solubility for pharmacological studies .
Cycloaddition and Ring-Opening Reactions
The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienes, forming fused bicyclic structures. Ring-opening reactions with hydrazines yield thiosemicarbazide derivatives .
Example Reaction Pathway:
-
Diels-Alder Cycloaddition:
Acid/Base-Mediated Tautomerism
The thioxo group (C=S) exhibits tautomerism under acidic or basic conditions, shifting between thione and thiol forms. This property influences binding interactions in medicinal chemistry .
Key observation:
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins, leading to increased cancer cell death.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models of inflammation have revealed that this compound can significantly lower levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers.
- Bacterial Inhibition Study : In an investigation of its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science. Its potential use as a precursor for synthesizing novel materials with specific electronic or optical properties is under exploration.
Mechanism of Action
The mechanism of action of (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the thiazolidinone core can interact with active sites of enzymes, inhibiting their function. The pyridinylmethylene moiety can enhance binding affinity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodanine derivatives are extensively studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Bioactivity :
- Pyridine vs. Benzene Rings : The pyridin-4-ylmethylene group in the target compound provides a nitrogen atom that enhances polar interactions with biological targets compared to purely aromatic substituents (e.g., 4-methoxybenzylidene in 3a ). This is critical in antimicrobial activity, as seen in derivatives with pyridine rings showing superior biofilm inhibition compared to fluorophenyl analogs .
- Hydroxyl Group Position : The 4-hydroxyphenyl group in the target compound improves solubility and hydrogen-bonding capacity relative to 3-hydroxyphenyl derivatives (e.g., 5b ). This positional difference may explain variations in antifungal efficacy, as hydroxyl groups at para positions often enhance target binding .
Antimicrobial Activity: The target compound’s pyridin-4-ylmethylene group aligns with trends observed in 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, a top anti-biofilm agent with 86 database entries . Both compounds share electron-withdrawing substituents (pyridine vs. fluorophenyl), which stabilize the thioxo group and enhance microbial target interactions. In contrast, derivatives with aliphatic chains (e.g., hexanoic acid substituents) show reduced antifungal activity due to decreased solubility and steric hindrance .
Enzyme Inhibition :
- The target compound’s structure is analogous to A6 , a potent α-amylase/α-glucosidase inhibitor. The benzo[d]thiazol-2-yl group in A6 increases hydrophobic interactions, while the pyridine in the target compound may improve selectivity for kinases or reductases.
- Aldose reductase inhibitors like 3a highlight the importance of electron-donating groups (e.g., methoxy) in stabilizing enzyme-substrate complexes, a feature less prominent in the target compound.
Synthetic Accessibility: The target compound’s synthesis mirrors methods used for 5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one (I) , confirming the versatility of solvent-free microwave-assisted Knoevenagel condensations. However, the pyridine-4-carbaldehyde starting material may reduce yields compared to simpler benzaldehydes due to steric and electronic factors .
Biological Activity
(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₆H₁₃N₂O₂S
- Molecular Weight : 299.35 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Numerous studies have reported the antibacterial properties of thiazolidinone derivatives. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Research indicates that the compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis .
Antifungal Activity
The antifungal efficacy of this compound has also been explored. It exhibits significant activity against common fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.8 µg/mL |
| Aspergillus niger | 1.5 µg/mL |
The compound's antifungal action is believed to be due to its ability to interfere with fungal cell membrane synthesis and function .
Anticancer Potential
Emerging studies suggest that thiazolidinone derivatives may possess anticancer properties. Preliminary investigations indicate that this compound can induce apoptosis in cancer cell lines through various pathways, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of caspase pathways
In vitro studies have shown a dose-dependent reduction in cell viability for several cancer types, including breast and lung cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on MRSA strains .
- Antifungal Efficacy : Another research effort highlighted the compound's effectiveness against Candida species, suggesting potential applications in treating fungal infections resistant to standard therapies .
- Anticancer Research : A recent investigation into the anticancer properties revealed that the compound significantly reduced tumor cell proliferation in vitro, indicating its potential as an adjunct therapy in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
